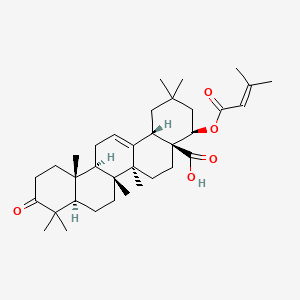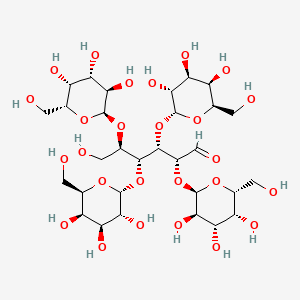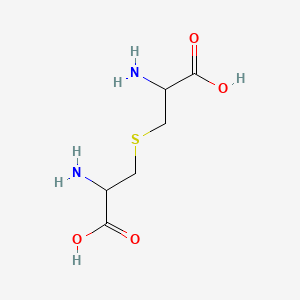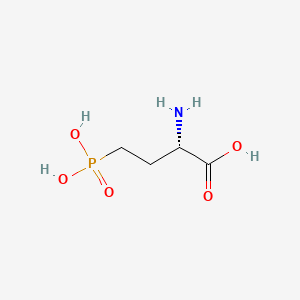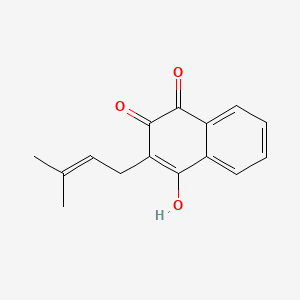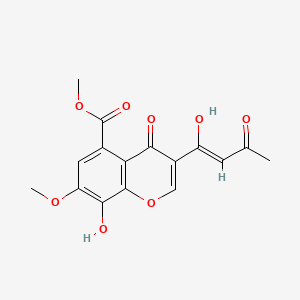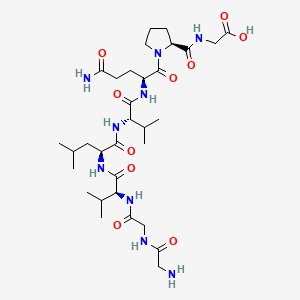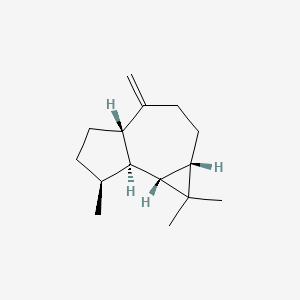
Lauroilcarnitina
Descripción general
Descripción
La dodecanoilcarnitina, también conocida como lauroilcarnitina, es un compuesto de acilcarnitina que desempeña un papel crucial en el metabolismo de los ácidos grasos. Es un éster de carnitina y ácido dodecanoico (ácido láurico). Este compuesto está presente de forma natural en el cuerpo humano y participa en el transporte de ácidos grasos a las mitocondrias para la β-oxidación, un proceso esencial para la producción de energía .
Aplicaciones Científicas De Investigación
La dodecanoilcarnitina tiene varias aplicaciones de investigación científica, entre ellas:
Direcciones Futuras
Lauroylcarnitine is a long-chain fatty acid ester of carnitine with lauric acid. These metabolites are important candidates for future studies because of their response to yeast supplementation . There is also a proof of concept for the de novo L-carnitine production in E. coli, which does not depend on petrochemical synthesis of achiral precursors, but makes use of renewable feedstocks .
Mecanismo De Acción
La dodecanoilcarnitina facilita el transporte de ácidos grasos de cadena larga a las mitocondrias para la β-oxidación. Actúa como molécula transportadora, formando un complejo con los ácidos grasos y transportándolos a través de la membrana mitocondrial. Una vez dentro de las mitocondrias, los ácidos grasos se liberan y sufren β-oxidación para producir acetil-CoA, que entra en el ciclo del ácido cítrico para generar energía .
Los objetivos moleculares implicados en este proceso incluyen la palmitoiltransferasa de carnitina I y II, que son enzimas responsables de la formación y el transporte de acilcarnitinas . La vía también implica la vía de señalización de la proteína quinasa activada por monofosfato de adenosina (AMPK), que regula la oxidación de los ácidos grasos y el metabolismo energético .
Análisis Bioquímico
Biochemical Properties
Lauroylcarnitine plays a crucial role in biochemical reactions, particularly in fatty acid oxidation. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation . Additionally, lauroylcarnitine modulates the activity of efflux transporters such as P-glycoprotein (P-gp), influencing the influx and efflux of various substrates in a concentration-dependent manner .
Cellular Effects
Lauroylcarnitine affects various types of cells and cellular processes. In Caco-2 cell monolayers, it has been shown to increase the influx and decrease the efflux of substrates, thereby enhancing absorption . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, lauroylcarnitine has been associated with the modulation of tight junction proteins such as claudins, which play a crucial role in maintaining the barrier function of epithelial cells .
Molecular Mechanism
At the molecular level, lauroylcarnitine exerts its effects through several mechanisms. It binds to and modulates the activity of enzymes involved in fatty acid oxidation, such as CPT1 and CPT2 . Lauroylcarnitine also affects the AMPK/ACC/CPT1 signaling pathway, which is crucial for lipid metabolism and energy production . Additionally, it influences the expression of genes related to lipid metabolism, inflammation, and apoptosis, thereby impacting cellular function and health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lauroylcarnitine can change over time. Studies have shown that lauroylcarnitine can decrease the protein levels of claudins 1, 4, and 5 in Caco-2 cell monolayers within one hour of application . This indicates a rapid effect on the barrier function of tight junctions. Over longer periods, lauroylcarnitine’s stability and degradation can influence its long-term effects on cellular function, although specific data on its stability and degradation are limited.
Dosage Effects in Animal Models
The effects of lauroylcarnitine vary with different dosages in animal models. For example, dietary supplementation of L-carnitine, a related compound, has been shown to modify the acute phase reaction in dairy cows and improve growth performance in turkeys . High doses of lauroylcarnitine may lead to toxic or adverse effects, although specific studies on lauroylcarnitine’s dosage effects are limited.
Metabolic Pathways
Lauroylcarnitine is involved in several metabolic pathways, primarily related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CPT2, which facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation . This process is crucial for energy production and maintaining metabolic homeostasis. Lauroylcarnitine also affects the AMPK/ACC/CPT1 signaling pathway, influencing lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, lauroylcarnitine is transported and distributed through interactions with various transporters and binding proteins. It plays a key role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation for energy production . Lauroylcarnitine’s distribution within cells can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Lauroylcarnitine’s subcellular localization is primarily within the mitochondria, where it facilitates the transport of long-chain fatty acids for β-oxidation . This localization is directed by specific targeting signals and post-translational modifications that ensure its proper function within the mitochondrial matrix. The activity of lauroylcarnitine within the mitochondria is crucial for maintaining cellular energy production and metabolic homeostasis.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La dodecanoilcarnitina puede sintetizarse mediante la esterificación de la carnitina con ácido dodecanoico. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado .
Métodos de producción industrial
En entornos industriales, la dodecanoilcarnitina se produce utilizando técnicas de esterificación similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El proceso de producción industrial también puede incluir pasos de purificación adicionales, como la recristalización o la cromatografía, para obtener un compuesto de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La dodecanoilcarnitina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la conversión de dodecanoilcarnitina a su correspondiente derivado de ácido carboxílico.
Reducción: Las reacciones de reducción pueden convertir la dodecanoilcarnitina en su derivado alcohólico.
Sustitución: Esta reacción implica la sustitución del grupo éster por otros grupos funcionales, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: Se utilizan reactivos como aminas o tioles en condiciones básicas o ácidas para facilitar la reacción de sustitución.
Principales productos formados
Oxidación: Ácido dodecanoico (ácido láurico).
Reducción: Dodecanol.
Sustitución: Diversos derivados de carnitina sustituidos en función del reactivo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
Miristoilcarnitina: Una acilcarnitina con una cadena de ácido graso de 14 carbonos.
Palmitoilcarnitina: Una acilcarnitina con una cadena de ácido graso de 16 carbonos.
Estearoilcarnitina: Una acilcarnitina con una cadena de ácido graso de 18 carbonos.
Singularidad
La dodecanoilcarnitina es única debido a su cadena de ácido graso de 12 carbonos, que le confiere propiedades específicas en términos de solubilidad y actividad metabólica. En comparación con las acilcarnitinas de cadena más larga, la dodecanoilcarnitina se transporta y metaboliza más fácilmente, lo que la convierte en un compuesto valioso para estudiar el metabolismo de los ácidos grasos y los trastornos relacionados .
Propiedades
IUPAC Name |
(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLYHJROOYKRA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036034 | |
| Record name | Lauroyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25518-54-1 | |
| Record name | (-)-Lauroylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAUROYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05IWQ0V44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lauroylcarnitine affect intestinal permeability?
A1: Lauroylcarnitine has been shown to enhance intestinal absorption by influencing tight junction proteins, specifically claudins, in the intestinal epithelial cells. [, , ] Studies using Caco-2 cell monolayers, a model for intestinal absorption, demonstrate that Lauroylcarnitine can decrease transepithelial electrical resistance (TEER) and increase the permeation of paracellular markers like fluorescein isothiocyanate dextran 40,000 (FD-40). [, , ] This suggests that Lauroylcarnitine can increase paracellular permeability.
Q2: What role does cellular uptake play in Lauroylcarnitine's effects on intestinal permeability?
A2: Research indicates that the cellular uptake of Lauroylcarnitine is crucial for its effects on tight junctions. [] Studies show that adding an excess of carnitine or metabolic inhibitors can hinder Lauroylcarnitine's impact on TEER and FD-40 permeation. [] This suggests that energy-dependent cellular uptake mechanisms involving carnitine transporters may be involved.
Q3: Does Lauroylcarnitine interact with efflux transporters?
A3: While not as extensively studied as its impact on tight junctions, there's evidence suggesting Lauroylcarnitine might interact with efflux transporters like P-gp in the intestines. [, ] This interaction could contribute to the observed enhancement of drug absorption. More research is needed to fully elucidate the interaction dynamics.
Q4: What is the molecular formula and weight of Lauroylcarnitine?
A4: The molecular formula of Lauroylcarnitine is C18H35NO4. Its molecular weight is 329.48 g/mol.
Q5: How does the length of the acyl chain in acylcarnitines affect their ability to induce the mitochondrial permeability transition pore?
A5: Studies indicate that the length of the acyl chain in acylcarnitines influences their ability to induce mPTP opening. [, ] Longer-chain acylcarnitines, like palmitoylcarnitine, show a more potent induction of mPTP opening compared to shorter-chain acylcarnitines, such as Lauroylcarnitine. [, ]
Q6: Has Lauroylcarnitine shown efficacy in enhancing drug absorption in animal models?
A6: Yes, research using rat models has shown that Lauroylcarnitine can significantly increase the bioavailability of poorly absorbed drugs. [] For example, in situ studies in rats demonstrated that Lauroylcarnitine significantly enhanced the absorption of Lucifer Yellow from intestinal loops. []
Q7: Can Lauroylcarnitine serve as a potential biomarker for specific health conditions?
A7: Yes, alterations in Lauroylcarnitine levels have been associated with various conditions. Research has suggested its potential as a biomarker for:
- Acute Myocardial Infarction: Elevated Lauroylcarnitine levels were identified as a potential biomarker for STEMI (ST-segment elevation myocardial infarction). []
- Celiac Disease: Individuals with celiac disease, even when on a gluten-free diet, exhibited significantly decreased levels of Lauroylcarnitine compared to healthy controls. []
- Febrile Seizures: Lauroylcarnitine was identified as a potential biomarker for febrile seizures in children, showcasing altered levels compared to healthy children. []
Q8: What analytical techniques are commonly used to measure Lauroylcarnitine levels?
A8: The research papers utilize advanced analytical techniques for Lauroylcarnitine measurement, primarily mass spectrometry-based methods:
- Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This highly sensitive and specific technique is frequently employed to quantify Lauroylcarnitine levels in various biological samples, including serum, plasma, and dried blood spots. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of Lauroylcarnitine within complex biological matrices. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


